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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of the bioactive NCR044
peptide, a 36-amino acid, highly cationic peptide with potent antifungal properties.[1][2] The
methods outlined below are based on established protocols for recombinant NCR044 produced
in a Pichia pastoris expression system.[1][3][4]

Introduction to NCR044 Peptide

Nodule-specific cysteine-rich (NCR) peptides are a class of antimicrobial peptides found in
legumes.[1][2] NCRO044, isolated from Medicago truncatula, is a 36-amino acid peptide
characterized by a net charge of +9 and a molecular weight of approximately 4311.28 Da.[1][4]
It exhibits broad-spectrum antifungal activity against various plant fungal pathogens, including
Botrytis cinerea and Fusarium species.[1][2][5] Its mechanism of action is multifaceted,
involving disruption of the fungal plasma membrane, induction of reactive oxygen species
(ROS), and localization to the nucleolus.[1][2][6][7] The potent and unique antifungal properties
of NCR044 make it a promising candidate for development as a biofungicide.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the NCR044 peptide.
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Property Value Reference
Amino Acid Length 36 residues [1112]

Net Charge +9 [1]
Molecular Mass (disulfide-

_ 4311.28 Da [1]14]
linked)

Hydrophobic Residue Content 38% [1]

ICso against B. cinerea 1.55+0.21 yM [1]

Experimental Protocols

This section details the recommended protocol for the expression and purification of bioactive
NCRO044. The protocol is adapted from methodologies proven effective for producing correctly
folded and active recombinant NCR044.[1][3][4]

Recombinant Expression in Pichia pastoris

For the production of NCR044 with correctly formed disulfide bonds, a heterologous expression
system such as Pichia pastoris is recommended.[1][3][4]

Materials:

Pichia pastoris expression vector (e.g., pPICZa A)
 NCRO044 gene construct, codon-optimized for Pichia pastoris
 Pichia pastoris strain (e.g., X-33)

» Yeast extract Peptone Dextrose (YPD) medium

o Buffered Glycerol-complex Medium (BMGY)

o Buffered Methanol-complex Medium (BMMY)

e Methanol
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Protocol:

¢ Gene Synthesis and Cloning: Synthesize the NCR044 gene with codon optimization for P.
pastoris and clone it into the expression vector. The vector should include a secretion signal
(e.g., a-factor) to direct the peptide into the growth medium.

o Transformation: Transform the expression vector into the chosen P. pastoris strain according
to the manufacturer's instructions.

» Selection and Screening: Select for positive transformants on YPD plates containing the
appropriate antibiotic. Screen individual colonies for NCR044 expression by inducing with
methanol in small-scale cultures.

o Large-Scale Culture: Inoculate a starter culture in BMGY medium and grow overnight. Use
the starter culture to inoculate a larger volume of BMGY and grow to a suitable optical
density.

 Induction of Expression: Pellet the cells and resuspend in BMMY medium to induce
expression. Add methanol to a final concentration of 0.5% every 24 hours to maintain
induction.

e Harvesting: After the desired induction period (typically 48-72 hours), pellet the yeast cells by
centrifugation. The supernatant, containing the secreted NCR044 peptide, is collected for
purification.

Purification of NCR044 Peptide

The purification of the highly cationic NCR044 peptide is achieved through a two-step
chromatographic process.[1][4]

Step 1: Cation Exchange Chromatography

This step leverages the high positive charge of NCR044 for initial purification and concentration
from the culture supernatant.

Materials:

¢ Cation exchange column (e.g., HiTrap SP HP)
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» Binding Buffer: 20 mM Sodium Acetate, pH 5.3

o Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 5.3
o Chromatography system (e.g., AKTA FPLC)

Protocol:

o Sample Preparation: Adjust the pH of the collected supernatant to 5.3 and filter through a
0.22 um filter to remove any remaining cells and debris.

e Column Equilibration: Equilibrate the cation exchange column with Binding Buffer.
e Sample Loading: Load the prepared supernatant onto the equilibrated column.

e Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to
baseline.

o Elution: Elute the bound NCR044 peptide using a linear gradient of the Elution Buffer (0-
100% over several column volumes).

o Fraction Collection: Collect fractions throughout the elution process and analyze for the
presence of NCR044 using SDS-PAGE or mass spectrometry.

e Pooling: Pool the fractions containing the purified peptide.
Step 2: C18 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This step provides high-resolution separation based on the hydrophobicity of the peptide,
resulting in a highly pure final product.[1][4]

Materials:
e C18 RP-HPLC column (e.qg., Jupiter C18)
e Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

e Solvent B: 0.1% TFA in acetonitrile
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e HPLC system with a UV detector

Protocol:

Sample Preparation: The pooled fractions from the cation exchange step can be directly
loaded or lyophilized and reconstituted in Solvent A.

e Column Equilibration: Equilibrate the C18 column with Solvent A.
o Sample Injection: Inject the sample onto the equilibrated column.
» Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

e Detection and Fraction Collection: Monitor the elution at 214 nm and 280 nm and collect the
major peak corresponding to NCR044.

» Purity Analysis and Confirmation: Analyze the purity of the collected fraction by analytical
RP-HPLC and confirm the identity and molecular mass of the peptide using mass
spectrometry.[1] The expected molecular mass for disulfide-linked NCR044 is 4311.28 Da.[1]

[4]

Visualization of Workflows and Pathways
NCRO044 Purification Workflow

The following diagram illustrates the key steps in the purification of bioactive NCR044.
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Caption: Workflow for the purification of bioactive NCR044 peptide.
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Proposed Signaling Pathway of NCR044 Antifungal
Action

This diagram outlines the proposed mechanism of action of NCR044 against fungal cells.

NCRO044 Peptide

Fungal Cell Wall

enetrates

Plasma Membrane Disruption

:

Accumulation in Cytoplasm

y

Induction of Reactive
Oxygen Species (ROS)

y

Localization to Nucleolus

Fungal Cell Death

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Proposed mechanism of NCR044's antifungal activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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